An In-depth Technical Guide to the Chemical Properties of Benzyl-PEG6-Ms
An In-depth Technical Guide to the Chemical Properties of Benzyl-PEG6-Ms
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG6-Ms, a heterobifunctional linker, is a valuable tool in bioconjugation and pharmaceutical development. Its unique structure, combining a stable benzyl protecting group and a reactive mesylate leaving group bridged by a six-unit polyethylene glycol (PEG) chain, offers researchers precise control over the modification of biomolecules. This guide provides a detailed overview of its chemical properties, reactivity, and a representative application in bioconjugation, serving as a technical resource for its strategic implementation in drug delivery systems, antibody-drug conjugates (ADCs), and other advanced therapeutic applications.
Core Chemical Properties
Benzyl-PEG6-Ms is characterized by a specific set of physicochemical properties that dictate its handling, reactivity, and function as a molecular linker. The benzyl group serves as a stable protecting group for one terminus of the PEG chain, which can be removed under specific conditions if further modification is required. The mesylate (Ms) group at the other terminus is a highly reactive functional group, making it an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG chain enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.[1][2]
| Property | Data | Source |
| Molecular Formula | C₁₈H₃₀O₈S | [3] |
| Molecular Weight | 406.49 g/mol | [3][4] |
| CAS Number | 1807539-07-6 | |
| Appearance | Liquid | |
| Purity | Typically >95% | |
| Storage Conditions | Long-term at -20°C, short-term at 0-4°C, dry and dark conditions. | |
| Solubility | Soluble in water and polar organic solvents like DMSO, DCM, and DMF. |
Reactivity and Stability
The key to the utility of Benzyl-PEG6-Ms lies in the reactivity of the mesylate group. Mesylate (methanesulfonate) is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic attack. This allows for efficient conjugation to various functional groups found on biomolecules.
Nucleophilic Substitution: The primary reaction mechanism for Benzyl-PEG6-Ms is SN2 nucleophilic substitution. It readily reacts with nucleophiles such as:
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Thiols (-SH): Cysteine residues on proteins or thiol-modified molecules react to form stable thioether bonds.
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Amines (-NH₂): Primary and secondary amines, such as the side chains of lysine residues or the N-terminus of proteins, react to form stable amine linkages.
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Alcohols (-OH): Hydroxyl groups can also react, though typically require stronger reaction conditions than thiols or amines.
Compared to the analogous tosylate (tosyl-PEG) linkers, mesylate-PEG linkers are generally more reactive but exhibit lower stability. The stability of Benzyl-PEG6-Ms is sufficient for standard shipping and handling at ambient temperatures for short periods. However, for long-term storage, it is crucial to maintain cold and dry conditions to prevent hydrolysis of the mesylate group. The molecule is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.
Application in Bioconjugation: A Representative Workflow
The properties of Benzyl-PEG6-Ms make it an ideal candidate for use in the development of antibody-drug conjugates (ADCs). In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker plays a critical role by enhancing the solubility and stability of the conjugate and influencing its pharmacokinetic profile.
Below is a representative experimental protocol for conjugating a thiol-containing payload (e.g., a cytotoxic drug) to an antibody using a mesylate-functionalized PEG linker like Benzyl-PEG6-Ms.
Experimental Protocol: Conjugation of a Thiolated Payload to an Antibody
Materials:
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Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5).
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Benzyl-PEG6-Ms.
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Thiol-containing payload.
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Reaction buffers (e.g., phosphate buffer, borate buffer).
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Quenching reagent (e.g., N-acetylcysteine).
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Purification system (e.g., Size Exclusion Chromatography - SEC).
Methodology:
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Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in an amine-free conjugation buffer. If necessary, reduce the antibody's disulfide bonds using a mild reducing agent like TCEP to generate free thiol groups for conjugation. Remove the reducing agent using a desalting column.
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Linker-Payload Conjugation:
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Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO).
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Dissolve Benzyl-PEG6-Ms in the same solvent.
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React the thiol-payload with Benzyl-PEG6-Ms in a slightly basic buffer (pH 7.5-8.5) to facilitate the nucleophilic attack of the thiolate anion on the mesylate-activated PEG linker. This reaction forms a stable thioether bond, resulting in a Benzyl-PEG6-Payload conjugate.
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Activation of the Benzyl Terminus (Optional): If the final construct requires the removal of the benzyl group for further modification, this can be achieved through catalytic hydrogenation.
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Conjugation to Antibody: At this stage, the protocol would typically involve a second reactive group on the payload to conjugate to the antibody. However, for the purpose of illustrating the use of Benzyl-PEG6-Ms, we will assume a different scenario where the antibody is first modified with a nucleophile to react with the Benzyl-PEG6-Ms. Alternatively, and more directly, a payload with a nucleophilic group is first attached to the antibody, and then Benzyl-PEG6-Ms is used to attach another molecule.
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Purification: Purify the final antibody-PEG-payload conjugate using Size Exclusion Chromatography (SEC) to remove any unreacted payload, linker, and antibody.
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Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the successful conjugation.
Visualizing the Role of Benzyl-PEG6-Ms
The following diagrams illustrate the key chemical reaction and a conceptual workflow for its use in creating an antibody-drug conjugate.
Caption: Nucleophilic substitution reaction of Benzyl-PEG6-Ms with a thiol.
